molecular formula C6H7N3O B1373923 2-(Azidomethyl)-5-methylfuran CAS No. 1248438-01-8

2-(Azidomethyl)-5-methylfuran

Cat. No. B1373923
CAS RN: 1248438-01-8
M. Wt: 137.14 g/mol
InChI Key: IVUPASKWTICFMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Azidomethyl)-5-methylfuran” would consist of a furan ring with an azidomethyl group attached at the 2-position and a methyl group at the 5-position. The azide group (-N3) is a linear arrangement of three nitrogen atoms with a net negative charge .


Chemical Reactions Analysis

Azides are known to be highly reactive and can participate in various chemical reactions, including click reactions . Furan rings can undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Azidomethyl)-5-methylfuran” would depend on the specific structure of the compound. Azides are generally sensitive to heat and shock .

Scientific Research Applications

Material Sciences: Polymer Crosslinking

The azide group in 2-(Azidomethyl)-5-methylfuran can be utilized for polymer crosslinking. This process alters the physical properties of polymers, enhancing the efficiency of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) . The release of nitrogen during this reaction can also lead to energy output, which is beneficial in creating highly energetic materials.

Organic Synthesis: Heterocycles Formation

Organic azides, including 2-(Azidomethyl)-5-methylfuran, are key in synthesizing various heterocycles. They participate in reactions like the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.

Click Chemistry

The azide functional group is known for its role in click chemistry reactions, which are characterized by their efficiency and specificity in forming new bonds. This makes 2-(Azidomethyl)-5-methylfuran a valuable compound in designing and synthesizing new materials and bioconjugates.

High-Energy Materials

Due to its high nitrogen content, 2-(Azidomethyl)-5-methylfuran can be used in the development of high-energy materials. These materials have applications in propellants and explosives, where controlled energy release is crucial .

Photolithography

In photolithography, the azide group’s ability to release nitrogen upon photolysis can be harnessed. This property is useful in creating patterns on semiconductor materials, which is a critical step in fabricating electronic devices .

Medicinal Chemistry: Drug Development

The versatility of the azide group in 2-(Azidomethyl)-5-methylfuran allows for its use in medicinal chemistry, particularly in drug development. It can be incorporated into drug molecules to modify their pharmacokinetic properties or to create prodrugs that release active compounds in a controlled manner .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, azides are often used in bioconjugation reactions, where they react with alkynes to form triazoles .

Safety and Hazards

Azides are known to be potentially explosive and should be handled with care .

Future Directions

The future research directions would depend on the specific applications of “2-(Azidomethyl)-5-methylfuran”. Azides have been used in a variety of fields, including materials science, drug delivery, and organic synthesis .

properties

IUPAC Name

2-(azidomethyl)-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUPASKWTICFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-5-methylfuran

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